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molecular formula C12H9NO4 B8812564 [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate CAS No. 6637-46-3

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

Cat. No. B8812564
M. Wt: 231.20 g/mol
InChI Key: QTRJOLFWYFCHQD-UHFFFAOYSA-N
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Patent
US06017676

Procedure details

As indicated by the Reaction Scheme, maleic anhydride (I) was first reacted with para- (ortho- or meta-) aminophenol (II) in tetrahydrofuran to give N-4-hydroxyphenyl maleamic acid (III) which was, then, refluxed together with acetic anhydride at 120° C. in the presence of a catalyst, such as sodium acetate, to obtain N-4-acetoxy phenyl maleimide (IV). After being dissolved in ethanol, the compound IV was refluxed along with at least one selected from the group consisting of para-toluene sulfonic acid, ortho-toluene sulfonic acid, meta-toluene sulfonic acid and hydrochloric acid, to give N-4-hydroxyphenyl maleimide (V). Using a radical initiator, such as azo-iso-butyronitride (AIBN), dibenzoyl peroxide (BPO) or di-tert-butylperoxide, N-4-hydroxyphenyl maleimide (V) was polymerized into a polymaleic imide resin (VI). Following dissolution in a solvent, the polymer (VI) was reacted with chloromethylethyl ether (Cl--CH2 --OCH2CH3) in the presence of a base selected from the group consisting of triethyl amine, potassium-tert-butoxide, potassium hydroxide (KOH), potassium methoxide (KOCH3), potassium ethoxide (KOCH2CH3), sodium-tert-butoxide, sodium hydroxide (NaOH), sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3), sodium hydride (NaH), potassium carbonate (K2CO3), sodium ethoxide (NaOCH2C3), sodium hydride (NaH) and sodium carbonate (Na2CO3), to create poly (N-4-hydroxyphenyl maleimide-co-N-4-ethoxymethoxyphenyl maleimide) (VII), a photoresist resin for ArF.
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Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:17])=[CH:7][CH:6]=1)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C(S(O)(=O)=O)=CC=CC=1.C1(C)C=CC=C(S(O)(=O)=O)C=1.Cl>C(O)C>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:12](=[O:17])[CH:13]=[CH:14][C:15]2=[O:16])=[CH:9][CH:10]=1

Inputs

Step One
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reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
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reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
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C1(=CC(=CC=C1)S(=O)(=O)O)C
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Conditions

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Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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